LLP6

Beschreibung

Eigenschaften

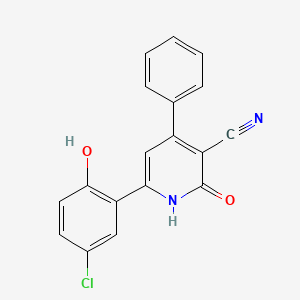

Molekularformel |

C18H11ClN2O2 |

|---|---|

Molekulargewicht |

322.7 g/mol |

IUPAC-Name |

6-(5-chloro-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C18H11ClN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) |

InChI-Schlüssel |

YMRFUBCTDSEQIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Cl)O)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LLP6; LLP-6; LLP 6; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

LRP6 Protein: A Comprehensive Technical Guide to Structure, Domains, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-density lipoprotein receptor-related protein 6 (LRP6) is a single-pass transmembrane co-receptor that plays a pivotal role in the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental to embryonic development, tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. A thorough understanding of the LRP6 protein's structure and its functional domains is therefore critical for the development of targeted therapeutics. This guide provides an in-depth technical overview of the LRP6 protein, its domain architecture, its mechanism of action in Wnt signaling, and detailed methodologies for its study.

LRP6 Protein Structure and Domain Organization

Human LRP6 is a large protein of 1613 amino acids.[1] Its structure can be broadly divided into three main regions: a large extracellular domain, a single transmembrane helix, and a cytoplasmic tail.[2][3]

Extracellular Domain (ECD)

The extensive extracellular domain of LRP6 is responsible for ligand binding and interaction with other co-receptors. It is characterized by a repeating series of distinct structural motifs.

-

YWTD β-propeller Domains: The N-terminal region of the ECD contains four YWTD β-propeller domains, designated P1, P2, P3, and P4.[1] These domains are crucial for the binding of Wnt ligands and their antagonists.

-

EGF-like Domains: Each YWTD β-propeller domain is followed by an epidermal growth factor (EGF)-like domain, named E1, E2, E3, and E4.[1] These EGF-like domains are structurally and functionally coupled with their preceding β-propeller domains.

-

LDLR type-A Repeats: Located closer to the cell membrane are three low-density lipoprotein receptor (LDLR) type-A repeats.

Transmembrane Domain

A single alpha-helical transmembrane domain anchors the LRP6 protein in the cell membrane.

Intracellular Domain (ICD)

The cytoplasmic tail of LRP6 is essential for signal transduction into the cell. It contains five conserved Pro-Pro-Pro-Ser/Thr-Pro (PPPS/TP) motifs, which are critical for the recruitment of downstream signaling components upon pathway activation.

Data Presentation: LRP6 Domain Boundaries

The following table summarizes the amino acid boundaries of the distinct domains of human LRP6, based on UniProt accession number O75581.

| Domain/Region | Start Residue | End Residue | Length (Amino Acids) |

| Signal Peptide | 1 | 19 | 19 |

| Extracellular Domain | 20 | 1370 | 1351 |

| YWTD β-propeller 1 (P1) | 20 | 324 | 305 |

| EGF-like 1 (E1) | 325 | 365 | 41 |

| YWTD β-propeller 2 (P2) | 366 | 631 | 266 |

| EGF-like 2 (E2) | 632 | 671 | 40 |

| YWTD β-propeller 3 (P3) | 672 | 932 | 261 |

| EGF-like 3 (E3) | 933 | 972 | 40 |

| YWTD β-propeller 4 (P4) | 973 | 1244 | 272 |

| EGF-like 4 (E4) | 1245 | 1284 | 40 |

| LDLR type-A repeat 1 | 1288 | 1324 | 37 |

| LDLR type-A repeat 2 | 1326 | 1362 | 37 |

| Transmembrane Domain | 1371 | 1393 | 23 |

| Intracellular Domain | 1394 | 1613 | 220 |

| PPPS/TP Motif A | 1487 | 1493 | 7 |

| PPPS/TP Motif B | 1527 | 1534 | 8 |

| PPPS/TP Motif C | 1568 | 1575 | 8 |

| PPPS/TP Motif D | 1588 | 1593 | 6 |

| PPPS/TP Motif E | 1603 | 1610 | 8 |

LRP6 in Canonical Wnt/β-catenin Signaling

LRP6 functions as a co-receptor with a member of the Frizzled (Fzd) family of receptors to mediate canonical Wnt signaling. The activation state of this pathway is tightly regulated.

"Off" State: Absence of Wnt Ligand

In the absence of a Wnt ligand, the cytoplasmic protein β-catenin is targeted for degradation by a "destruction complex." This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), and the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1). GSK3 and CK1 phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of free cytoplasmic β-catenin low, and Wnt target genes are not transcribed.

"On" State: Presence of Wnt Ligand

The binding of a Wnt ligand to both an Fzd receptor and LRP6 initiates a series of events that leads to the activation of the pathway. This interaction brings the intracellular domains of Fzd and LRP6 into close proximity, leading to the recruitment of the scaffold protein Dishevelled (Dvl). This triggers the phosphorylation of the PPPS/TP motifs within the LRP6 intracellular domain by GSK3 and CK1.[4][5][6] The phosphorylated LRP6 tail then serves as a docking site for Axin, leading to the recruitment and sequestration of the destruction complex to the plasma membrane. This prevents the phosphorylation and degradation of β-catenin, which then accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes.

Mandatory Visualizations

LRP6 Domain Architecture

Caption: Schematic of LRP6 protein domain architecture.

Canonical Wnt/β-catenin Signaling Pathway: OFF State

Caption: Wnt/β-catenin pathway in the inactive state.

Canonical Wnt/β-catenin Signaling Pathway: ON State

Caption: Wnt/β-catenin pathway in the active state.

Experimental Protocols

The study of LRP6 structure and function employs a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

X-ray Crystallography of LRP6 Extracellular Domain

X-ray crystallography has been instrumental in determining the high-resolution structures of fragments of the LRP6 extracellular domain, providing insights into ligand and inhibitor binding.

Methodology Overview:

-

Protein Expression and Purification: The desired LRP6 ECD fragment (e.g., P1E1P2E2 or P3E3P4E4) is typically expressed in a suitable system, such as mammalian or insect cells, to ensure proper folding and post-translational modifications. The protein is then purified to homogeneity using a series of chromatography steps, including affinity, ion-exchange, and size-exclusion chromatography.

-

Crystallization: The purified protein is concentrated and subjected to crystallization screening using various techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein with a wide range of chemical precipitants to induce the formation of well-ordered crystals.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is then built into this map and refined to yield an atomic-resolution structure.

Co-Immunoprecipitation (Co-IP) to Study LRP6 Interactions

Co-IP is a powerful technique to identify and validate protein-protein interactions with LRP6 in a cellular context.

Methodology Overview:

-

Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes. For membrane proteins like LRP6, specific non-ionic detergents (e.g., NP-40 or Triton X-100) are used to solubilize the membrane without disrupting protein-protein interactions.[7][8]

-

Immunoprecipitation: An antibody specific to a "bait" protein (e.g., LRP6) is added to the cell lysate and incubated to allow the formation of antibody-antigen complexes.

-

Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, effectively capturing the bait protein and any interacting "prey" proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Analysis: The captured protein complexes are eluted from the beads. The presence of the bait and prey proteins is then analyzed by Western blotting.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of interactions between LRP6 and its binding partners in real-time.

Methodology Overview:

-

Ligand Immobilization: One of the interacting partners (the "ligand," e.g., a purified LRP6 ECD fragment) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: The other interacting partner (the "analyte," e.g., a Wnt protein or an inhibitor) is flowed over the sensor chip surface at various concentrations.

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.

-

Data Analysis: The sensorgram data is fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Regeneration: A regeneration solution is flowed over the chip to remove the bound analyte, allowing for subsequent binding experiments.

Site-Directed Mutagenesis to Probe Domain Function

Site-directed mutagenesis is used to introduce specific amino acid changes into the LRP6 protein to investigate the functional importance of particular residues or domains.

Methodology Overview:

-

Primer Design: Mutagenic oligonucleotide primers containing the desired mutation are designed to anneal to a plasmid containing the LRP6 cDNA.

-

PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in the incorporation of the mutation into the newly synthesized DNA strands.

-

Template Digestion: The parental, non-mutated DNA template is selectively digested using the DpnI endonuclease, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated DNA.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated LRP6 can then be expressed in cells to assess its functional consequences.

Conclusion

LRP6 is a complex and highly regulated co-receptor with a modular domain architecture that is central to the canonical Wnt/β-catenin signaling pathway. Its intricate structure allows for precise interactions with a variety of ligands and inhibitors, making it a key player in numerous biological processes and a promising target for therapeutic intervention in a range of diseases. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of LRP6 function and the development of novel drugs targeting this critical signaling hub.

References

- 1. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRP6 - Wikipedia [en.wikipedia.org]

- 4. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. bioone.org [bioone.org]

The Discovery and Research History of LRP6: A Technical Guide

A Comprehensive Overview of a Key Co-Receptor in Wnt Signaling

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and history of Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) research. It is intended for researchers, scientists, and drug development professionals interested in the critical role of LRP6 in cellular signaling, embryonic development, and various human diseases. This document details the timeline of key discoveries, experimental methodologies, quantitative data, and the intricate signaling pathways involving LRP6.

A Historical Timeline of LRP6 Research Milestones

The journey of LRP6 from its initial identification to its recognition as a crucial player in the Wnt signaling pathway and a therapeutic target has been marked by several key discoveries.

| Year | Discovery | Key Publication(s) |

| 1998 | Cloning and Initial Characterization: LRP6 was first identified as a novel member of the low-density lipoprotein (LDL) receptor gene family. Researchers noted its structural similarity to LRP5 and its unique pattern of EGF and LDLR repeats.[1] | Brown, S. D., et al. (1998). Biochemical and Biophysical Research Communications. |

| 2000 | Identification as a Wnt Co-receptor: Three independent studies established LRP6 (and its Drosophila homolog, Arrow) as an essential co-receptor, alongside Frizzled proteins, for transducing canonical Wnt signals.[2][3] These studies, using mouse, Xenopus, and Drosophila models, were pivotal in understanding the initiation of the Wnt/β-catenin pathway. | Pinson, K. I., et al. (2000). Nature.Tamai, K., et al. (2000). Nature.Wehrli, M., et al. (2000). Nature. |

| 2001 | Discovery of Dkk1 as an LRP6 Ligand: Dickkopf-1 (Dkk1) was identified as a high-affinity ligand for LRP6, acting as an antagonist of Wnt signaling by preventing the formation of the Wnt-Frizzled-LRP6 complex.[4] | Semënov, M. V., et al. (2001). Current Biology. |

| 2004 | Role in Embryonic Development: Studies using LRP5/LRP6 double knockout mice demonstrated their redundant and essential roles in gastrulation and posterior patterning of the embryo.[5] | Kelly, O. G., et al. (2004). Development. |

| 2005 | Link to Cancer: The first evidence emerged suggesting a role for LRP6 in tumorigenesis. Overexpression of LRP6 was shown to promote cancer cell proliferation by altering β-catenin distribution.[6] | Li, Y., et al. (2005). Oncogene. |

| 2007 | Association with Human Disease: A missense mutation in LRP6 was linked to early coronary artery disease and metabolic syndrome, highlighting its importance in human health beyond cancer and development.[7][8][9] | Mani, A., et al. (2007). Science. |

| 2011 | Structural Elucidation: The crystal structure of the LRP6 extracellular domain, both alone and in complex with Dkk1, was solved. This provided crucial insights into the molecular mechanisms of Wnt and Dkk1 binding. | Cheng, Z., et al. (2011). Nature Structural & Molecular Biology. |

Core Signaling Pathways Involving LRP6

LRP6 is a central component of the canonical Wnt/β-catenin signaling pathway. Its activation and inhibition are tightly regulated processes that are critical for normal cellular function.

Canonical Wnt/β-catenin Signaling Pathway Activation

Upon binding of a Wnt ligand, LRP6 forms a complex with a Frizzled receptor. This initiates a series of intracellular events, leading to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.

Inhibition of Wnt Signaling by Dkk1

Dkk1 is a potent antagonist of the Wnt/β-catenin pathway. It binds to LRP6 and prevents the formation of the active Wnt-Frizzled-LRP6 signaling complex.

Key Experimental Protocols in LRP6 Research

The following sections detail the methodologies for key experiments that have been instrumental in advancing our understanding of LRP6.

Co-immunoprecipitation (Co-IP) for LRP6 Interaction Partners

Co-IP is a fundamental technique used to identify proteins that interact with LRP6 in their native state within the cell.[6][10][11][12][13]

Objective: To demonstrate the physical interaction between LRP6 and a putative binding partner (e.g., Dkk1, Axin).

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T) expressing tagged versions of LRP6 and the potential interacting protein.

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody specific to the tagged protein (e.g., anti-FLAG for FLAG-LRP6) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the putative interacting protein.

-

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.[7][14][15][16][17][18]

Objective: To measure the effect of LRP6 modulation (e.g., overexpression, knockdown, or mutation) on TCF/LEF-mediated transcription.

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with:

-

A TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash).

-

A constitutively active Renilla luciferase plasmid for normalization.

-

An expression plasmid for LRP6 (wild-type or mutant) or an shRNA construct targeting LRP6.

-

Optionally, an expression plasmid for a Wnt ligand (e.g., Wnt3a) or treatment with conditioned media containing the Wnt ligand.

-

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold-change relative to a control group.

-

Generation of LRP6 Knockout Mice

The generation of LRP6 knockout mice has been crucial for understanding its in vivo functions. Both conventional and conditional knockout models have been developed.

Objective: To study the physiological consequences of LRP6 deletion, either systemically or in a tissue-specific manner.

Methodology (Conditional Knockout using Cre-LoxP):

-

Targeting Vector Construction:

-

A targeting vector is designed to flank a critical exon (or exons) of the Lrp6 gene with loxP sites ("floxing").

-

The vector also contains a selection marker (e.g., neomycin resistance) flanked by FRT sites for later removal.

-

-

Homologous Recombination in Embryonic Stem (ES) Cells:

-

The targeting vector is introduced into ES cells.

-

ES cells that have undergone successful homologous recombination are selected for using the selection marker.

-

-

Generation of Chimeric Mice:

-

The targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother.

-

The resulting chimeric offspring are bred to establish a line of mice carrying the floxed Lrp6 allele.

-

-

Tissue-Specific Knockout:

-

The floxed Lrp6 mice are crossed with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter.

-

In the offspring that inherit both the floxed allele and the Cre transgene, the targeted exon of Lrp6 will be excised only in the tissues where Cre is expressed.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 3. LRP6 Enhances Glucose Metabolism by Promoting TCF7L2-dependent Insulin Receptor Expression and IGF Receptor stabilization in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of the Wnt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A genetic variant of the Wnt receptor LRP6 accelerates synapse degeneration during aging and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Wnt Reporter Activity Assay [bio-protocol.org]

- 15. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 16. protocols.io [protocols.io]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. LRP6 and WNT3A - Wiki-MPM [severus.dbmi.pitt.edu]

The Intricate Dance of Cell Signaling: A Technical Guide to the LRP6-Frizzled Interaction

For Immediate Release

GOTHAM, December 10, 2025 – In the complex world of cellular communication, the Wnt signaling pathway stands as a critical regulator of embryonic development, tissue homeostasis, and adult tissue regeneration. Central to the activation of the canonical Wnt pathway is the intricate and highly specific interaction between the co-receptors Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) and the Frizzled (Fzd) family of proteins. This technical guide provides an in-depth exploration of this pivotal interaction, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism, quantitative analysis, and the experimental methodologies used to elucidate its function.

The Wnt/β-catenin Signaling Cascade: An Overview

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a receptor complex on the cell surface, which is composed of a Frizzled (Fzd) receptor and the LRP5 or LRP6 co-receptor.[1][2] This binding event triggers a series of intracellular events, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.[3]

The formation of a ternary complex between Wnt, Frizzled, and LRP6 is the linchpin of this signaling cascade.[1][4] Wnt proteins simultaneously engage the cysteine-rich domain (CRD) of a Fzd receptor and the extracellular domain (ECD) of LRP6.[4][5] This proximity induces the phosphorylation of the intracellular domain of LRP6 at multiple PPPSPXS motifs by Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1).[6] The phosphorylated LRP6 then serves as a docking site for the scaffolding protein Axin, leading to the disassembly of the β-catenin destruction complex and subsequent β-catenin accumulation.[3]

Structural Basis of the LRP6-Frizzled Interaction

The interaction between LRP6 and Frizzled is not a direct one but is bridged by the Wnt ligand, forming a Wnt-Fzd-LRP6 ternary initiation complex.[1][4] Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this complex formation.[4][7] The extracellular domain of LRP6 consists of four β-propeller domains (E1-E4), each flanked by an epidermal growth factor (EGF)-like domain.[5] Different Wnt proteins exhibit distinct binding preferences for these LRP6 domains.[1][2] For instance, Wnt3a primarily binds to the E3E4 region of LRP6, while Wnt9b binds to the E1E2 region.[1][2] This differential binding is mediated by the N-terminal and linker domains of the Wnt proteins.[4]

The Frizzled receptor, a seven-transmembrane protein, interacts with Wnt via its extracellular N-terminal cysteine-rich domain (CRD).[8] The formation of the ternary complex brings the intracellular domains of LRP6 and Frizzled into close proximity, a crucial step for the initiation of the downstream signaling cascade.[3]

Quantitative Analysis of LRP6-Frizzled Interaction

The binding affinities between the components of the Wnt-Fzd-LRP6 complex have been quantified using various biophysical techniques, such as biolayer interferometry and surface plasmon resonance. These studies provide crucial insights into the strength and specificity of these interactions.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Wnt3a and LRP6 (E1E4) | Biolayer Interferometry | 9 nM | [1] |

| Wnt9b and LRP6 (E1E4) | Biolayer Interferometry | 11 ± 3 nM | [1] |

| Wnt3a and LRP6 (E3E4) | Biolayer Interferometry | 174 nM | [1] |

| Wnt9b and LRP6 (E1E2) | Biolayer Interferometry | 7 nM | [1] |

| Wnt3a and Fz8 CRD | Biolayer Interferometry | 4 ± 1 nM | [1] |

| Wnt5a and Fz8 CRD | Biolayer Interferometry | 50 nM | [1] |

| Wnt5b and Fz8 CRD | Biolayer Interferometry | 36 nM | [1] |

Experimental Protocols for Studying LRP6-Frizzled Interaction

A variety of experimental techniques are employed to investigate the interaction between LRP6 and Frizzled proteins. These methods allow for the detection and characterization of this interaction in different contexts, from in vitro binding assays to live-cell imaging.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to pull down a specific protein (the "bait") and its interacting partners (the "prey") from a cell lysate.

Protocol for Co-IP of LRP6 and Frizzled:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T) transiently or stably expressing tagged versions of LRP6 (e.g., Myc-tagged) and Frizzled (e.g., Flag-tagged).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.[9][10]

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.[11]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both tagged proteins (e.g., anti-Flag and anti-Myc) to detect the presence of the co-immunoprecipitated protein.

-

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions in living cells in real-time. It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm).

Protocol for BRET Assay of LRP6-Frizzled Interaction:

-

Construct Generation:

-

Generate expression vectors encoding LRP6 fused to a BRET donor (e.g., LRP6-RLuc) and Frizzled fused to a BRET acceptor (e.g., Fzd-YFP). It is crucial to empirically determine the optimal fusion orientation (N- or C-terminal) for each protein to ensure proper function and BRET signal.[12]

-

-

Cell Transfection and Culture:

-

Co-transfect cells (e.g., HEK293) with the donor and acceptor constructs. Include a control group transfected with only the donor construct to measure background luminescence.

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

-

BRET Measurement:

-

After 24-48 hours, replace the culture medium with a BRET buffer.

-

Measure the fluorescence of the acceptor (e.g., excitation at 485 nm, emission at 530 nm) to determine the acceptor expression level.

-

Add the luciferase substrate (e.g., coelenterazine) to each well.[12]

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Calculate the net BRET by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor co-transfected cells.[12]

-

Plot the net BRET ratio as a function of the acceptor/donor expression ratio to generate a saturation curve, which can be used to determine the specificity of the interaction.

-

Visualizing the Wnt Signaling Pathway and Experimental Workflows

Visual representations are essential for understanding the complex relationships within signaling pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.

Conclusion

The interaction between LRP6 and Frizzled, mediated by the Wnt ligand, is a cornerstone of canonical Wnt signaling. A thorough understanding of the structural, quantitative, and mechanistic aspects of this interaction is paramount for deciphering the complexities of Wnt-regulated biological processes and for the development of novel therapeutic strategies targeting this pathway in various diseases, including cancer and developmental disorders. The methodologies and data presented in this guide offer a robust framework for researchers to further investigate this critical cellular event.

References

- 1. Reconstitution of a Frizzled8·Wnt3a·LRP6 Signaling Complex Reveals Multiple Wnt and Dkk1 Binding Sites on LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstitution of a frizzled8.Wnt3a.LRP6 signaling complex reveals multiple Wnt and Dkk1 binding sites on LRP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Structure of the Wnt–Frizzled–LRP6 initiation complex reveals the basis for coreceptor discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Truncated mutants of the putative Wnt receptor LRP6/Arrow can stabilize β-catenin independently of Frizzled proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the Wnt-Frizzled-LRP6 initiation complex reveals the basis for coreceptor discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frizzled and LRP5/6 Receptors for Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of the Glycolipidpeptide LLP6 (LP6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the novel glycolipidpeptide designated as GLP6 (a glycosylated form of the LP6 lipopeptide), a promising candidate in the development of new anti-infective and immunomodulatory therapies. This document synthesizes the available scientific literature to present its antimicrobial and immunomodulatory properties, mechanisms of action, and the experimental methodologies used for its characterization.

Core Compound Profile

The LP6 peptide series, and specifically its glycosylated form GLP6, are synthetic antimicrobial peptides (AMPs) designed for enhanced stability and biological activity. These peptides are characterized by a net positive charge, an amphipathic α-helical structure, and the inclusion of specific motifs to modulate their function. The core design of GLP6 incorporates a monosaccharide motif to improve stability and activity, a fatty acid component to enhance membrane interaction, and specific amino acid sequences to confer a dual mechanism of action.[1][2]

Quantitative Biological Activity

The biological activity of LP6 and its derivatives has been quantified through various in vitro assays. The primary measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of LP6-related Peptides

| Microorganism | Peptide | MIC (µg/mL) | Reference |

| Escherichia coli | P6 | 31.25 | [2] |

| Staphylococcus aureus | P6 | 125 | [2] |

| Micrococcus luteus | P6 | 125 | [2] |

| Pichia pastoris | P6 | 62.5 | [2] |

Note: The "P6" peptide is a closely related antimicrobial peptide from which the LP6 series was developed. Specific MIC values for the glycosylated lipopeptide GLP6 are part of ongoing research but are expected to be potent based on qualitative descriptions in the literature.

In addition to its antimicrobial properties, GLP6 has demonstrated immunomodulatory effects by inhibiting the production of the pro-inflammatory cytokine Interleukin-2 (IL-2).[1][3] Quantitative data, such as IC50 values for this inhibition, are not yet publicly available but are a critical area of ongoing investigation.

Mechanism of Action

The GLP6 peptide is proposed to exert its biological effects through a dual mechanism of action, targeting both the bacterial cell membrane and intracellular processes.

Antimicrobial Mechanism: Membrane Disruption and Intracellular Targeting

The primary antimicrobial action of GLP6 is the disruption of bacterial cell membranes. The cationic nature of the peptide facilitates its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This is followed by the insertion of the hydrophobic fatty acid tail and the amphipathic peptide structure into the lipid bilayer, leading to pore formation, membrane permeabilization, and ultimately cell lysis.[2]

Furthermore, GLP6 is designed with an "AXA" motif that is recognized by the bacterial membrane-bound serine protease, SPase I. This interaction is thought to facilitate the peptide's entry into the bacterial cytoplasm, where it can interfere with essential intracellular processes, representing a non-membrane disruptive mechanism of action.[1][2]

Immunomodulatory Mechanism

The immunomodulatory activity of GLP6 is an area of active research. The observed inhibition of IL-2 suggests that GLP6 can dampen pro-inflammatory responses.[1][3] The precise signaling pathways through which GLP6 exerts this effect are not yet fully elucidated. However, many immunomodulatory peptides are known to interact with cell surface receptors on immune cells, such as Toll-like receptors (TLRs), and subsequently modulate intracellular signaling cascades, including the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Experimental Protocols

The following sections outline the general methodologies employed in the synthesis, characterization, and biological evaluation of LP6-related peptides.

Peptide Synthesis and Purification

LP6 and its derivatives are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of LP6

-

Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

Lipidation and Glycosylation: The fatty acid and glycosyl moieties are typically coupled to the peptide while it is still on the solid support, often at the N-terminus or on a specific amino acid side chain.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Activity Assays

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: The target bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic growth phase.

-

Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Immunomodulatory Activity Assays

Protocol: Cytokine Release Assay

-

Cell Culture: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are cultured in a suitable medium.

-

Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Peptide Treatment: The stimulated cells are treated with various concentrations of the GLP6 peptide.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine secretion.

-

Cytokine Quantification: The concentration of the target cytokine (e.g., IL-2) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion and Future Directions

The glycolipidpeptide GLP6 represents a promising new class of therapeutic agents with a dual mechanism of action that includes potent antimicrobial activity and beneficial immunomodulatory effects. Its design incorporates features that enhance stability and efficacy, making it an attractive candidate for further development.

Future research should focus on:

-

A comprehensive evaluation of its antimicrobial spectrum against a broader panel of clinically relevant and drug-resistant pathogens.

-

Quantitative determination of its immunomodulatory properties, including dose-response studies for the inhibition of various pro-inflammatory cytokines.

-

Elucidation of the specific intracellular signaling pathways modulated by GLP6 to mediate its immunomodulatory effects.

-

In vivo studies to assess the efficacy, pharmacokinetics, and safety of GLP6 in relevant animal models of infection and inflammation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical application of the LP6 class of peptides.

References

Foundational Research on LRP6: A Core Component of Wnt Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the Low-density lipoprotein receptor-related protein 6 (LRP6). LRP6, a single-pass transmembrane protein, is a critical co-receptor in the canonical Wnt signaling pathway, playing a pivotal role in embryonic development, tissue homeostasis, and numerous disease processes, including cancer and metabolic disorders. This document summarizes key quantitative data for LRP6 modulators, details essential experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data on LRP6 Modulators

The modulation of LRP6 activity is a key area of research for therapeutic intervention. A variety of molecules, including small molecule inhibitors, natural protein antagonists, and activating ligands, have been identified and characterized. The following tables summarize the available quantitative data for some of these modulators.

| Inhibitor | Compound Type | Target Interaction | IC50 Value | Cell Line(s) | Reference(s) |

| Niclosamide (B1684120) | Small Molecule | Induces LRP6 degradation | < 1 µM | PC-3, DU145 (Prostate Cancer), MDA-MB-231, T-47D (Breast Cancer) | [1][2][3][4][5][6][7] |

| Natural Antagonist | Protein/Peptide | Mechanism of Action | Binding Affinity (Kd) | Reference(s) |

| Dickkopf-1 (Dkk1) | Secreted Protein | Binds to LRP6, preventing Wnt-Fz-LRP6 complex formation | High Affinity | [5] |

| Sclerostin (SOST) | Secreted Glycoprotein | Binds to the first two YWTD-EGF repeat domains of LRP5/6, antagonizing Wnt signaling | Not specified |

| Activator | Protein/Ligand | Mechanism of Action | EC50 Value | Assay System | Reference(s) |

| Wnt3a | Secreted Glycoprotein | Induces LRP6 phosphorylation and downstream signaling | ~16 ng/ml | TCF/LEF Reporter Assay | [8] |

| R-spondin 1 (Rspo1) | Secreted Protein | High-affinity ligand for LRP6, induces LRP6 phosphorylation | Not specified | TCF/LEF Reporter Assay | [9][10][11] |

Signaling Pathways

LRP6 is a central node in the canonical Wnt/β-catenin signaling pathway. The activation and inhibition of this pathway are tightly regulated processes involving a cascade of protein interactions and post-translational modifications.

Canonical Wnt/β-catenin Signaling Pathway

In the "off" state, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, the binding of a Wnt ligand to its Frizzled (Fz) receptor and the LRP6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the phosphorylation of the LRP6 intracellular domain. This event disrupts the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.

LRP6 Inhibition by Dkk1

Dickkopf-1 (Dkk1) is a natural antagonist of the Wnt pathway. It binds to LRP6 with high affinity, preventing the formation of the Wnt-Frizzled-LRP6 ternary complex and thereby inhibiting downstream signaling.[5]

Experimental Protocols

The study of LRP6 function and its role in signaling pathways relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for LRP6 and Phospho-LRP6

This protocol is used to detect total LRP6 protein levels and its phosphorylation status in cell lysates.

1. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. Sample Preparation and SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for total LRP6 or phospho-LRP6 (e.g., pSer1490) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

Immunoprecipitation of LRP6

This protocol is used to isolate LRP6 and its interacting proteins from a complex mixture.

1. Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., without SDS).

2. Pre-clearing the Lysate:

-

Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Add the primary antibody against LRP6 to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

The eluted proteins can then be analyzed by Western blotting.

TCF/LEF Reporter (TOPflash) Assay

This assay is a widely used method to measure the activity of the canonical Wnt/β-catenin signaling pathway.[8][12][13][14][15][16] It utilizes a luciferase reporter construct driven by a promoter containing TCF/LEF binding sites.

1. Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with a TOPflash reporter plasmid (containing the firefly luciferase gene) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

2. Treatment:

-

After 24 hours, treat the cells with the compound of interest (e.g., Wnt3a, Niclosamide) for a specified period (e.g., 16-24 hours).

3. Cell Lysis:

-

Lyse the cells using a passive lysis buffer.

4. Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity of treated cells to that of control cells to determine the effect of the compound on Wnt/β-catenin signaling.

In Vivo Models

Genetically engineered mouse models have been instrumental in elucidating the physiological and pathological roles of LRP6.

-

LRP6 Knockout (Lrp6-/-) Mice: Global knockout of Lrp6 in mice is embryonic lethal, with mutants exhibiting severe developmental defects, including failure of gastrulation and posterior truncation.[17] This highlights the essential role of LRP6 in early embryonic development.

-

Conditional Knockout (cKO) Mice: To study the function of LRP6 in specific tissues and at different developmental stages, conditional knockout models have been generated. For example, tissue-specific deletion of Lrp6 in the developing limb mesenchyme results in the absence of osteoblasts and the formation of supernumerary cartilage elements.[2] Cardiac-specific LRP6 knockout in adult mice leads to lipid accumulation.[18] These models have been crucial in dissecting the tissue-specific functions of LRP6.

This technical guide provides a foundational understanding of LRP6, its modulators, and the key experimental approaches used in its investigation. Further research into the intricate regulatory mechanisms of LRP6 signaling will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 5. Effect of niclosamide on basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. R-spondin1 is a high affinity ligand for LRP6 and induces LRP6 phosphorylation and beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. R-Spondin1 regulates Wnt signaling by inhibiting internalization of LRP6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. R-Spondin1 regulates Wnt signaling by inhibiting internalization of LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 15. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt‐induced transcriptional activation is exclusively mediated by TCF/LEF | The EMBO Journal [link.springer.com]

- 17. The Wnt co-receptors Lrp5 and Lrp6 are essential for gastrulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lrp6 low density lipoprotein receptor-related protein 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring LRP6 Activation in Cells

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activation of the Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), a critical co-receptor in the canonical Wnt/β-catenin signaling pathway. Accurate measurement of LRP6 activation is essential for understanding Wnt-mediated cellular processes and for the development of therapeutics targeting this pathway.

Introduction to LRP6 Activation

LRP6, along with its homolog LRP5, is a single-pass transmembrane protein that functions as a co-receptor for Wnt ligands. In the "off" state, a destruction complex consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon binding of a Wnt ligand to a Frizzled (FZD) receptor and LRP6, LRP6 is phosphorylated at multiple sites, including Serine 1490, by GSK3 and CK1. This phosphorylation event leads to the recruitment of the scaffolding protein Axin to the plasma membrane, disrupting the β-catenin destruction complex. Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) target genes.

The primary indicator of LRP6 activation is its phosphorylation. This can be measured directly by detecting the phosphorylated form of the protein or indirectly by assessing the downstream consequences of its activation, such as the transcriptional activity of β-catenin.

end

subgraph cluster_on [label="Wnt ON State", bgcolor="#FFFFFF", style="rounded"]; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Wnt [label="Wnt Ligand", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FZD [label="Frizzled (FZD)"]; LRP6 [label="LRP6"]; pLRP6 [label="p-LRP6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Axin_on [label="Axin"]; BetaCatenin_on [label="β-catenin (stabilized)"]; BetaCatenin_nuc [label="β-catenin (nucleus)"]; TCF_LEF_on [label="TCF/LEF"]; TargetGenes_on [label="Target Genes ON"];

end

Wnt -> FZD [lhead=cluster_on, style=invis]; DestructionComplex -> Axin_on [label="Inhibition", style=dashed, color="#EA4335", constraint=false]; } Wnt/β-catenin signaling pathway highlighting LRP6 activation.

Method 1: Direct Measurement of LRP6 Phosphorylation by Western Blot

The most direct method to assess LRP6 activation is to measure its phosphorylation status using a phospho-specific antibody. The phosphorylation of LRP6 at Serine 1490 is a well-established marker of its activation.

Experimental Protocol: Western Blot for Phospho-LRP6 (Ser1490)

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, L cells) in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Treat cells with recombinant Wnt3a (e.g., 100 ng/mL) or a GSK3 inhibitor (e.g., CHIR99021, 10 µM) for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice with 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 90 minutes or using a semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-LRP6 (Ser1490) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

To control for protein loading, probe for total LRP6 or a housekeeping protein like GAPDH or β-actin on the same membrane after stripping or on a separate gel.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensity using software like ImageJ. Normalize the phospho-LRP6 signal to the total LRP6 or housekeeping protein signal.

-

Data Presentation: Quantitative Analysis of LRP6 Phosphorylation

| Treatment | Time (min) | p-LRP6 (Ser1490) Signal (Arbitrary Units) | Total LRP6 Signal (Arbitrary Units) | Normalized p-LRP6/Total LRP6 Ratio | Fold Change vs. Control |

| Untreated Control | 0 | 150 | 10,000 | 0.015 | 1.0 |

| Wnt3a (100 ng/mL) | 15 | 600 | 10,200 | 0.059 | 3.9 |

| Wnt3a (100 ng/mL) | 30 | 1,500 | 9,900 | 0.152 | 10.1 |

| Wnt3a (100 ng/mL) | 60 | 2,500 | 10,100 | 0.248 | 16.5 |

| Wnt3a (100 ng/mL) | 120 | 1,800 | 9,800 | 0.184 | 12.3 |

Method 2: Indirect Measurement via TCF/LEF Luciferase Reporter Assay

This method measures the downstream transcriptional output of the canonical Wnt pathway. Activation of LRP6 leads to β-catenin-mediated activation of TCF/LEF transcription factors. A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is used to quantify this activity.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

-

Cell Plating and Transfection:

-

Plate cells (e.g., HEK293T) in a 24-well or 96-well plate.

-

Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Cell Treatment:

-

24 hours post-transfection, replace the media with fresh media containing the treatment compounds (e.g., Wnt3a, various drug candidates).

-

Incubate for an additional 16-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash cells with PBS.

-

Lyse cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

-

Transfer 10-20 µL of the lysate to a white-walled, clear-bottom 96-well plate.

-

Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Express the results as fold change relative to the untreated or vehicle-treated control.

-

Data Presentation: TCF/LEF Reporter Activity

| Treatment | Concentration | Normalized Luciferase Activity (Firefly/Renilla) | Fold Change vs. Vehicle |

| Vehicle Control | - | 0.5 | 1.0 |

| Wnt3a | 100 ng/mL | 12.5 | 25.0 |

| Compound X | 1 µM | 0.6 | 1.2 |

| Compound X + Wnt3a | 1 µM | 4.5 | 9.0 |

| Compound Y | 1 µM | 0.5 | 1.0 |

| Compound Y + Wnt3a | 1 µM | 11.8 | 23.6 |

Method 3: Analysis of Protein Interactions by Co-Immunoprecipitation (Co-IP)

Upon LRP6 phosphorylation, the scaffolding protein Axin is recruited to the LRP6 receptor complex at the membrane. Co-IP can be used to detect this Wnt-induced interaction between LRP6 and Axin.

Experimental Protocol: LRP6 and Axin Co-Immunoprecipitation

-

Cell Culture and Treatment:

-

Grow cells (e.g., HEK293T) in 10-cm dishes to ~90% confluency.

-

Treat with Wnt3a (100 ng/mL) for 60 minutes. Include an untreated control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 mL of non-denaturing Co-IP lysis buffer (e.g., 1% Triton X-100 in TBS with protease and phosphatase inhibitors).

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on a rotator for 30 minutes at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of Protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Set aside 50 µL of the pre-cleared lysate as the "Input" control.

-

To the remaining lysate, add 2-4 µg of anti-LRP6 antibody or a control IgG antibody.

-

Incubate on a rotator overnight at 4°C.

-

Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation (1,000 x g for 1 minute).

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

-

-

Elution and Western Blot Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins.

-

Analyze the "Input" and immunoprecipitated samples by Western blot using antibodies against Axin and LRP6.

-

Data Presentation: Expected Co-IP Results

| Sample | Antibody for IP | Antibody for WB | Expected Result | Interpretation |

| Input (Untreated) | - | LRP6 | Band at ~200 kDa | LRP6 is present |

| Input (Untreated) | - | Axin | Band at ~100 kDa | Axin is present |

| Input (Wnt3a) | - | LRP6 | Band at ~200 kDa | LRP6 is present |

| Input (Wnt3a) | - | Axin | Band at ~100 kDa | Axin is present |

| IP (Untreated) | IgG | Axin | No band | Negative control |

| IP (Untreated) | anti-LRP6 | LRP6 | Strong band at ~200 kDa | LRP6 was successfully immunoprecipitated |

| IP (Untreated) | anti-LRP6 | Axin | No band or very faint band | No basal interaction between LRP6 and Axin |

| IP (Wnt3a) | anti-LRP6 | Axin | Clear band at ~100 kDa | Wnt3a induces the interaction of LRP6 and Axin |

Application Notes and Protocols: LRP6 Knockout Mouse Models for Disease Research

Audience: Researchers, scientists, and drug development professionals.

These notes provide an overview and detailed protocols for utilizing Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) knockout mouse models in the study of various human diseases. LRP6, a co-receptor for Wnt signaling, plays a crucial role in embryonic development, cell proliferation, and tissue homeostasis.[1][2][3] Its dysregulation is implicated in a range of pathologies, including metabolic disorders, skeletal diseases, developmental defects, and cancer.[1][2]

Introduction to LRP6 Function

LRP6 is a single-pass transmembrane protein that, together with Frizzled receptors, forms a receptor complex for Wnt ligands.[1][2] This interaction is essential for the activation of the canonical Wnt/β-catenin signaling pathway.[1] Upon Wnt binding, LRP6 becomes phosphorylated, leading to the recruitment of the destruction complex (containing Axin, APC, GSK3β, and CK1α) to the plasma membrane.[2][4] This prevents the phosphorylation and subsequent degradation of β-catenin, which can then translocate to the nucleus to activate target gene transcription.[4][5] LRP6 function is not limited to the canonical Wnt pathway; it also participates in non-canonical Wnt signaling and interacts with other signaling pathways such as mTOR and GPCR signaling.[2][6]

LRP6 Knockout Mouse Models: An Overview

Several LRP6 knockout mouse models have been generated to investigate its in vivo functions. The specific phenotype often depends on the nature of the genetic modification (e.g., global knockout, conditional knockout, heterozygous vs. homozygous deletion).

-

Global LRP6 Knockout: Homozygous deletion of LRP6 (Lrp6-/-) results in embryonic lethality with severe developmental defects, including limb, eye, and neural tube abnormalities, highlighting its critical role in embryogenesis.[3][7][8]

-

Heterozygous LRP6 Knockout (Lrp6+/-): These mice are viable and have been instrumental in studying the role of LRP6 in adult physiology and disease. They exhibit phenotypes related to metabolic regulation and bone density.[9][10]

-

Conditional Knockout Models: Tissue-specific deletion of LRP6 allows for the investigation of its function in specific cell types or organs, circumventing the embryonic lethality of the global knockout.[8][11][12] For example, osteoblast-specific or mesenchymal stem cell-specific knockouts have been used to study bone formation.[2][13]

Applications in Disease Research

Metabolic Diseases: Obesity, Diabetes, and Hyperlipidemia

LRP6 plays a significant role in regulating body fat, glucose homeostasis, and lipid metabolism.[6][9][14] LRP6 knockout models are valuable tools for investigating the mechanisms underlying metabolic syndrome and for testing potential therapeutic interventions.[9][15]

Key Findings from LRP6+/- Mouse Models:

-

Protection from Diet-Induced Obesity: When placed on a high-fat diet, LRP6+/- mice are protected against diet-induced obesity compared to their wild-type littermates.[9]

-

Improved Insulin (B600854) Sensitivity: These mice exhibit enhanced insulin sensitivity and glucose tolerance.[9][15]

-

Altered Adipogenesis: LRP6 is involved in the regulation of adipogenesis, and its partial loss affects fat accumulation.[9]

-

Lipid Metabolism: Mutations in LRP6 have been linked to elevated levels of LDL cholesterol and triglycerides.[6][14] The Lrp6R611C mouse model, which mimics a human mutation, develops hyperlipidemia and atherosclerosis.[6]

Quantitative Data from LRP6+/- Mice on a High-Fat Diet:

| Parameter | Wild-Type (WT) | LRP6+/- | Reference |

| Body Weight Gain | Normal | Reduced | [9] |

| Insulin Resistance | Present | Protected Against | [9][15] |

| Hepatic Glucose Output | Normal | Reduced | [9][15] |

| mTORC1 Activity in BAT | Normal | Reduced | [9] |

| PGC1-α and UCP1 in BAT | Normal | Enhanced | [9] |

BAT: Brown Adipose Tissue

Experimental Protocol: High-Fat Diet-Induced Obesity Study

-

Animal Model: Use 8-week-old male heterozygous LRP6 knockout (Lrp6+/-) mice and their wild-type (WT) littermates.

-

Diet: Place mice on a high-fat diet (e.g., 55% fat content) for 6-8 weeks.[9]

-

Housing: House animals under controlled temperature (23°C) and a 12-hour light/dark cycle with free access to food and water.[9]

-

Monitoring: Monitor body weight and food intake regularly.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): After the diet period, fast mice overnight and administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight) and measure blood glucose at similar time points as the GTT.

-

Hyperinsulinemic-Euglycemic Clamp: This procedure can be performed to assess insulin sensitivity in different tissues.[15]

-

-

Tissue Analysis: At the end of the study, sacrifice the mice and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis, such as Western blotting for signaling proteins (e.g., pS6, PGC1-α) and gene expression analysis.[9]

Signaling Pathway: LRP6 in Metabolism

References

- 1. LRP6 Receptor Plays Essential Functions in Development and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of the Low-Density Lipoprotein Receptor-Related Protein LRP6 and Its Association With Disease: Wnt/β-Catenin Signaling and Beyond [frontiersin.org]

- 3. A Role for the WNT Co-Receptor LRP6 in Pathogenesis and Therapy of Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) Is a Novel Nutritional Therapeutic Target for Hyperlipidemia, Non-Alcoholic Fatty Liver Disease, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel mutations in Lrp6 orthologs in mouse and human neural tube defects affect a highly dosage-sensitive Wnt non-canonical planar cell polarity pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lrp5 and Lrp6 play compensatory roles in mouse intestinal development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low Density Lipoprotein (LDL) Receptor-related Protein 6 (LRP6) Regulates Body Fat and Glucose Homeostasis by Modulating Nutrient Sensing Pathways and Mitochondrial Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mice with a heterozygous Lrp6 deletion have impaired fracture healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of Lrp6-mediated Wnt/β-catenin signaling in the development and intervention of spinal neural tube defects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LRP6 in mesenchymal stem cells is required for bone formation during bone growth and bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) Is a Novel Nutritional Therapeutic Target for Hyperlipidemia, Non-Alcoholic Fatty Liver Disease, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

LRP6 Antibody: Application Notes and Protocols for Western Blot and Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 6 (LRP6) is a single-pass transmembrane protein that acts as a crucial co-receptor for Wnt signaling pathways. It plays a pivotal role in embryogenesis, cell proliferation, differentiation, and migration. Dysregulation of the Wnt/LRP6 signaling cascade is implicated in numerous diseases, including cancer and metabolic disorders. This document provides detailed application notes and protocols for the use of LRP6 antibodies in Western Blot (WB) and Immunohistochemistry (IHC), two common techniques for studying protein expression and localization.

LRP6 Signaling Pathway

LRP6 is a key component of the canonical Wnt/β-catenin signaling pathway. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (Fz) and the LRP6 co-receptor initiates a signaling cascade. This leads to the phosphorylation of the LRP6 intracellular domain, which then recruits and inactivates the destruction complex. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes.

Antibody Specifications and Recommended Dilutions

The optimal antibody concentration should be determined experimentally for each specific application and antibody lot. The following table provides a general guideline for starting dilutions.

| Application | Host Species | Clonality | Recommended Starting Dilution |

| Western Blot (WB) | Rabbit | Polyclonal / Monoclonal | 1:1000 - 1:3000 |

| Immunohistochemistry (IHC) - Paraffin | Rabbit / Mouse | Polyclonal / Monoclonal | 1:50 - 1:200 |

Western Blot (WB) Protocol

This protocol provides a general framework for detecting LRP6 in total cell lysates or tissue homogenates.

Reagents and Buffers

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.

-

Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.

-

Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.

-

Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.

-

TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Primary Antibody Dilution Buffer: 5% BSA in TBST.

-

Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.

Protocol Steps

-

Sample Preparation:

-

For adherent cells, wash with ice-cold PBS and lyse directly on the plate with RIPA buffer.

-

For suspension cells, pellet cells, wash with PBS, and resuspend in RIPA buffer.

-

For tissues, homogenize in RIPA buffer on ice.

-

Incubate lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein with an equal volume of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load samples onto a 4-12% SDS-polyacrylamide gel. The expected molecular weight of LRP6 is approximately 180-210 kDa.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the anti-LRP6 antibody in Primary Antibody Dilution Buffer (e.g., 1:1000).

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in Secondary Antibody Dilution Buffer (e.g., 1:2000 - 1:5000).

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate (e.g., Pierce ECL Western Blotting Substrate) according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

-

Imaging:

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues (IHC-P)

This protocol is designed for the detection of LRP6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Buffers

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized Water

-

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST).

-

Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol.

-

Blocking Buffer: 1% BSA and 10% normal serum (from the same species as the secondary antibody) in PBST.

-

Primary Antibody Dilution Buffer: 1% BSA in PBST.

-

HRP-Polymer conjugated Secondary Antibody

-

DAB (3,3'-Diaminobenzidine) Substrate Kit

-